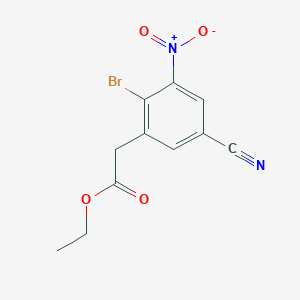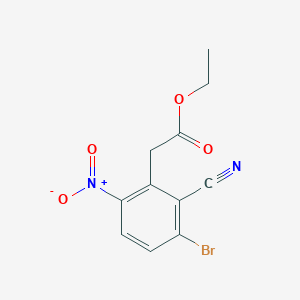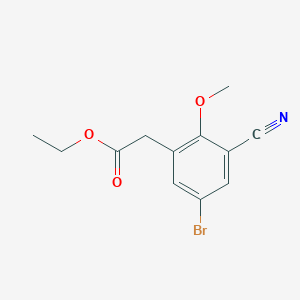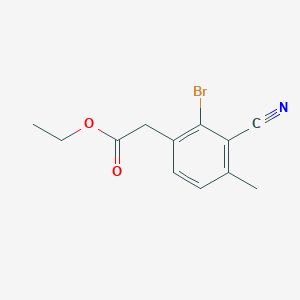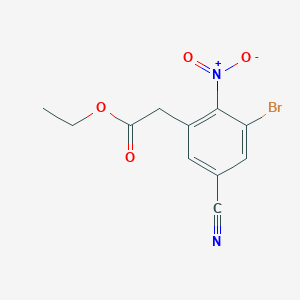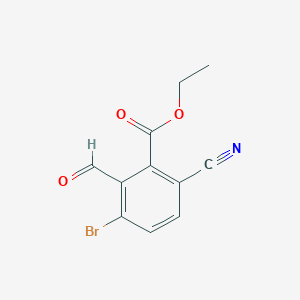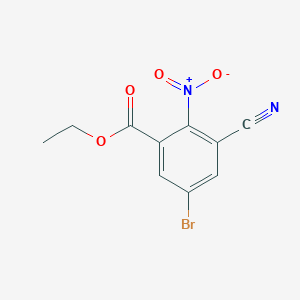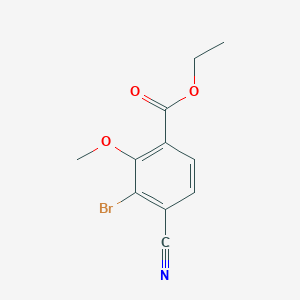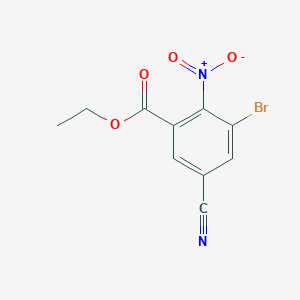![molecular formula C9H9ClN2S B1414715 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine CAS No. 152998-85-1](/img/structure/B1414715.png)
4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine
概要
説明
“4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C9H9ClN2S . It has a molecular weight of 212.70 g/mol . The compound is solid in form .
Molecular Structure Analysis
The InChI string for “this compound” isInChI=1S/C9H9ClN2S/c1-3-6-4-7-8(10)11-5(2)12-9(7)13-6/h4H,3H2,1-2H3 . The Canonical SMILES string is CCC1=CC2=C(S1)N=C(N=C2Cl)C . Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.70 g/mol . It has a complexity of 191 and a topological polar surface area of 54 Ų . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond .科学的研究の応用
Synthesis and Transformations
- The Suzuki coupling reaction of potassium allyltrifluoroborate and ethyl 4-chloro-5-methylthieno[2,3-d]- pyrimidine-6-carboxylate leads to the production of 5-Methylthieno[2,3-d]pyrimidine-6-carboxylates. Further transformations of these compounds help in confirming their structure and molecular geometry (Krolenko & Vlasov, 2019).
Antiviral and Antifungal Activities
- Certain derivatives of 4-Chlorothieno[2,3-d]pyrimidines show promising antifungal activity against Piricularia oryzae and preventive effects on Rice blast, Sheath blight, and Cucumber powdery mildew (Konno et al., 1989).
Optical Properties
- Thieno[2,3-d]pyrimidines and their derivatives have applications in nonlinear optics (NLO) fields. For instance, phenyl pyrimidine derivatives of thiopyrimidines demonstrate significant NLO properties, making them suitable for optoelectronic applications (Hussain et al., 2020).
Antitumor Activities
- Novel thieno[2,3-d]pyrimidine derivatives have shown promising radioprotective and antitumor activities. These compounds include amino acids and imidazothieno-pyrimidines, highlighting the potential of 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine in the development of antitumor agents (Alqasoumi et al., 2009).
Chemical Synthesis and Modifications
- The synthesis of this compound and its derivatives is crucial in the development of various pharmacologically active compounds. This includes the synthesis of fluorescent compounds and intermediates for other substances with potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Safety and Hazards
作用機序
The mechanism of action of such compounds typically involves interaction with biological targets such as enzymes or receptors, leading to modulation of a biochemical pathway. The exact target and mode of action would depend on the specific substitutions on the thienopyrimidine core .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .
The compound’s action could be influenced by various environmental factors, including pH, temperature, presence of other substances, etc .
生化学分析
Biochemical Properties
4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For instance, it may bind to the active sites of certain enzymes, altering their catalytic activity and affecting the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding may result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and gene expression changes. At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain cellular compartments can influence its activity and function .
特性
IUPAC Name |
4-chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-3-6-4-7-8(10)11-5(2)12-9(7)13-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNSNVDZJYXEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



